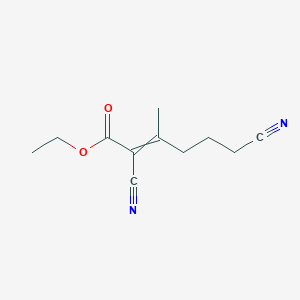![molecular formula C19H19NO4S B8615608 3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid CAS No. 123985-34-2](/img/structure/B8615608.png)
3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid
Overview
Description
3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, an acetylthio group, and a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- typically involves multiple steps. One common route includes the acylation of benzoic acid derivatives followed by the introduction of the acetylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylpropyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-amino-2-methyl-
- Benzoic acid, 3-(acetyloxy)-, methyl ester
- Benzoic acid, 3-(acetylamino)-, methyl ester
Uniqueness
3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
123985-34-2 |
|---|---|
Molecular Formula |
C19H19NO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-13(21)25-12-16(10-14-6-3-2-4-7-14)18(22)20-17-9-5-8-15(11-17)19(23)24/h2-9,11,16H,10,12H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
UXTJLCWDHLUAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8615550.png)



![6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8615575.png)

![2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8615603.png)





